(R)-paliperidone

説明

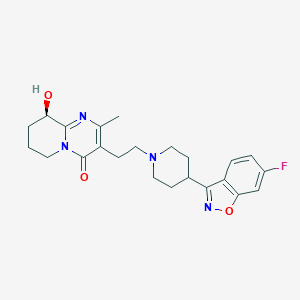

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(9R)-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXMIIMHBWHSKN-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N2CCC[C@H](C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861376 | |

| Record name | 9R-Paliperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130049-85-3 | |

| Record name | Paliperidone, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130049853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9R-Paliperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALIPERIDONE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29F930S8Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of R Paliperidone

Receptor Binding Affinities and Selectivity of Paliperidone (B428) Enantiomers

Paliperidone, and by extension (R)-paliperidone, exhibits a distinct receptor binding profile, characterized by high affinity for serotonin (B10506) and dopamine (B1211576) receptors. europa.eunih.gov Its therapeutic effects are believed to be mediated through the combined antagonism of these central nervous system receptors. janssenlabels.comdrugbank.com

Dopamine D2 Receptor Interactions

This compound demonstrates potent antagonistic activity at dopamine D2 receptors. nih.gov This interaction is a cornerstone of its pharmacological action. The binding affinity (Ki) for D2 receptors has been reported in the range of 1.6 to 6.6 nM. janssenlabels.comjnjmedicalconnect.com This high affinity for D2 receptors is a key characteristic shared with other antipsychotic agents. nih.gov

Serotonin 5-HT2A Receptor Interactions

A defining feature of paliperidone's pharmacology is its very high affinity for serotonin 5-HT2A receptors. europa.eunih.gov Reports indicate a Ki value range of 0.22 to 1.2 nM for these receptors. janssenlabels.comjnjmedicalconnect.com The potent 5-HT2A antagonism, which is greater than its D2 antagonism, is a hallmark of atypical antipsychotics. nih.gov

Alpha-Adrenergic Receptor (α1, α2) Interactions

This compound also acts as an antagonist at both α1 and α2-adrenergic receptors. janssenlabels.comfrontiersin.org It generally shows a higher affinity for the α1 subtype compared to the α2 subtype. drugbank.com The reported Ki value for α1-adrenergic receptors ranges from 1.3 to 11 nM. jnjmedicalconnect.com Some studies suggest that paliperidone has a weaker affinity for α1 and α2-adrenergic receptors when compared to its parent compound, risperidone (B510). frontiersin.org

Histamine (B1213489) H1 Receptor Interactions

The compound is an antagonist at histamine H1 receptors. janssenlabels.comfrontiersin.org The binding affinity for H1 receptors is moderate, with reported Ki values in the range of 3.4 to 34 nM. jnjmedicalconnect.com

Absence of Affinity for Cholinergic Muscarinic Receptors

A significant aspect of this compound's receptor binding profile is its lack of affinity for cholinergic muscarinic receptors. janssenlabels.comfrontiersin.orgnih.gov This characteristic is associated with a lower likelihood of certain side effects commonly seen with other antipsychotic medications that do interact with these receptors. Similarly, it has no significant affinity for β1- and β2-adrenergic receptors. janssenlabels.comfrontiersin.org

Comparative Enantiomeric Receptor Binding Profiles

Extensive research has shown that the binding profiles for paliperidone and its individual enantiomers, (+)-paliperidone (which includes this compound) and (-)-paliperidone, are comparable. europa.eu The pharmacological activity of the (+)- and (-)-paliperidone enantiomers is described as qualitatively and quantitatively similar in vitro. janssenlabels.comfrontiersin.org This similarity indicates that the data derived from studies on racemic paliperidone can be effectively applied to understand the molecular interactions of this compound.

Interactive Table: Receptor Binding Affinities of Paliperidone

| Receptor | Binding Affinity (Ki) Range (nM) |

| Dopamine D2 | 1.6 - 6.6 |

| Serotonin 5-HT2A | 0.22 - 1.2 |

| Alpha-1 Adrenergic | 1.3 - 11 |

| Alpha-2 Adrenergic | Moderate Affinity |

| Histamine H1 | 3.4 - 34 |

| Cholinergic Muscarinic | No Affinity |

Agonist/Antagonist Activity Profiles of Paliperidone Enantiomers

The therapeutic effects of paliperidone are largely attributed to its potent antagonism of D2 and 5-HT2A receptors. jnjmedicalconnect.com While paliperidone is marketed as a racemic mixture, studies indicate that the (+)- and (-)-paliperidone enantiomers have similar pharmacological activity and receptor binding profiles. tga.gov.aueuropa.eu Both enantiomers are potent antagonists at D2 and 5-HT2A receptors. europa.eu

Paliperidone exhibits a high affinity for both 5-HT2A and D2 receptors. europa.eu The binding affinity of paliperidone for various neurotransmitter receptors has been characterized, and while specific data for each enantiomer is not always detailed separately, the racemic mixture's profile provides insight into their activity. For instance, some studies suggest that paliperidone has a lower affinity for α1 and α2 adrenergic receptors compared to its parent compound, risperidone. frontiersin.orgresearchgate.net

While primarily an antagonist, some research suggests more complex actions. For example, at the 5-HT2A receptor, paliperidone, like risperidone, may function as an inverse agonist. wikipedia.org Inverse agonism implies that the drug not only blocks the action of the natural ligand (serotonin) but also reduces the receptor's basal, constitutive activity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Paliperidone

| Receptor | Paliperidone Ki (nM) Range | Reference |

|---|---|---|

| Dopamine D2 | 2.8 - 6.6 | jnjmedicalconnect.com |

| Serotonin 5-HT2A | 0.22 - 1.21 | jnjmedicalconnect.comeuropa.eu |

| α1-Adrenergic | 1.3 - 11 | jnjmedicalconnect.com |

| α2-Adrenergic | Not specified in sources |

This table represents the range of binding affinities for racemic paliperidone as specific data for this compound was not distinctly available in the search results. The pharmacological activity of the enantiomers is considered similar.

Intracellular Signaling Pathways Modulated by Paliperidone Enantiomers

The interaction of paliperidone enantiomers with their target receptors initiates a cascade of intracellular signaling events. The antagonism of D2 and 5-HT2A receptors, which are G-protein coupled receptors (GPCRs), is central to these pathways.

Dopamine D2 Receptor Signaling: D2 receptors are typically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By acting as an antagonist, this compound blocks the effects of dopamine, thus preventing this decrease in cAMP. Some studies have shown that both risperidone and paliperidone can act as inverse agonists at the D2 receptor, enhancing forskolin-stimulated cAMP accumulation. nih.gov Furthermore, research indicates that paliperidone can behave as an agonist for dopamine D2-mediated sensitization of adenylyl cyclase signaling. nih.govresearchgate.net Paliperidone has also been observed to have a greater inverse agonist efficacy than risperidone in reducing basal activity of the ERK (extracellular signal-regulated kinase) pathway, a downstream target of D2 receptor signaling. nih.gov

Serotonin 5-HT2A Receptor Signaling: 5-HT2A receptors are coupled to Gq/11 proteins. drugbank.com Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). drugbank.com These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC). As an antagonist or inverse agonist, this compound blocks or reduces this signaling cascade. wikipedia.orgnih.gov Studies have shown that both paliperidone and risperidone act as inverse agonists for the 5-HT2A-PLC and 5-HT2A-ERK pathways, reducing basal IP accumulation and ERK activity. nih.gov Interestingly, for other signaling outputs of the 5-HT2A receptor, such as the recruitment of β-arrestin and the sensitization of ERK, both paliperidone and risperidone have been found to act as agonists. nih.govresearchgate.net This phenomenon, where a ligand can be an antagonist for one pathway and an agonist for another at the same receptor, is known as functional selectivity or biased agonism. These differences in signaling at the cellular level, prompted by the single hydroxyl group that differentiates paliperidone from risperidone, could lead to variations in their therapeutic and adverse effect profiles. nih.govnih.gov

Table 2: Summary of Paliperidone's Effects on Intracellular Signaling

| Receptor | Pathway | Effect of Paliperidone | Reference |

|---|---|---|---|

| Dopamine D2 | Adenylyl Cyclase (cAMP) | Inverse Agonist (enhances forskolin-stimulated accumulation) | nih.gov |

| Dopamine D2 | ERK | Inverse Agonist (reduces basal activity) | nih.gov |

| Dopamine D2 | Adenylyl Cyclase Sensitization | Agonist | nih.govresearchgate.net |

| Serotonin 5-HT2A | Phospholipase C (IP accumulation) | Inverse Agonist | nih.gov |

| Serotonin 5-HT2A | ERK | Inverse Agonist | nih.gov |

Pharmacokinetic Profile of R Paliperidone and Its Enantiomers

Absorption Mechanisms and Bioavailability Considerations

The absolute oral bioavailability of paliperidone (B428) is 28%. fda.govdrugbank.commims.com.au This is thought to be due to a significant portion of the drug being released in the colon, where absorption is lower. hres.ca The absorption of paliperidone is influenced by food. Administration with a standard high-fat/high-caloric meal has been shown to increase the maximum plasma concentration (Cmax) and AUC by 60% and 54%, respectively, compared to administration under fasting conditions. fda.govhres.ca

Table 1: Effect of Food on Paliperidone Bioavailability

| Parameter | Increase with High-Fat/High-Caloric Meal |

|---|---|

| Cmax | 60% |

| AUC | 54% |

Distribution Dynamics, Including Blood-Brain Barrier Permeability

Paliperidone is rapidly distributed throughout the body, with an apparent volume of distribution of 487 L. nih.govdrugbank.commims.com.au The plasma protein binding of racemic paliperidone is 74%, primarily to α1-acid glycoprotein (B1211001) and albumin. nih.govdrugbank.comeuropa.eu The binding of the individual enantiomers differs slightly, with (+)-paliperidone being 82% bound and (-)-paliperidone being 65% bound to plasma proteins. europa.eu

Due to the presence of a hydroxyl group, paliperidone is less lipophilic than risperidone (B510), which results in it crossing the blood-brain barrier less readily. nih.gov Studies in rats have documented a lower brain-to-plasma ratio for paliperidone compared to risperidone. nih.gov

The brain entry of both risperidone and its metabolite paliperidone is significantly limited by the P-glycoprotein (P-gp) efflux transporter located in the blood-brain barrier. nih.govresearchgate.net In vitro studies suggest that P-gp has a slightly greater affinity for paliperidone than for risperidone. nih.govnih.gov This transporter actively removes the compounds from the brain, thereby reducing their central nervous system concentrations. researchgate.net Studies in P-gp knockout mice have shown significantly higher brain concentrations of both risperidone and paliperidone compared to wild-type mice, confirming the substantial role of P-gp in limiting their brain penetration. researchgate.net While paliperidone is a P-gp substrate, it is considered a weak inhibitor of P-gp at high concentrations. fda.gov.phmims.com.au

Metabolic Transformations of Paliperidone Enantiomers

Paliperidone undergoes limited hepatic metabolism. nih.govfda.gov.ph A study using radiolabeled paliperidone showed that approximately 59% of the dose was excreted unchanged in the urine, indicating that it is not extensively metabolized in the liver. tga.gov.aufda.gov.phnih.gov In total, about 80% of the administered radioactivity is recovered in the urine and 11% in the feces. nih.govnih.govnih.gov

Risperidone is primarily metabolized to paliperidone (9-hydroxyrisperidone) by the cytochrome P450 2D6 (CYP2D6) enzyme. mdpi.comdrugbank.comdrugbank.com To a lesser extent, CYP3A4 is also involved in this metabolic pathway. mdpi.comdrugbank.com The activity of CYP2D6 can influence the plasma concentrations of risperidone and paliperidone, with individuals who are poor metabolizers of CYP2D6 having a higher ratio of risperidone to paliperidone. nih.govmdpi.com However, for individuals receiving paliperidone directly, the CYP2D6 metabolizer status is not considered clinically relevant. nih.gov In vitro studies have suggested a minimal role for CYP2D6 and CYP3A4 in the metabolism of paliperidone itself. tga.gov.aufda.gov.pheuropa.eu

Four primary metabolic pathways have been identified for paliperidone, with none accounting for more than 6.5% of the administered dose. fda.gov.phdrugbank.comnih.govnih.goveuropa.eu These pathways are:

Dealkylation: This pathway accounts for approximately 4.6% of the dose. nih.gov

Hydroxylation: This metabolic route accounts for about 3.8% of the dose. nih.gov

Dehydrogenation: This pathway is responsible for approximately 2.7% of the dose. nih.gov

Benzisoxazole scission: This pathway accounts for about 4.1% of the dose. nih.gov

Table 2: Major Metabolic Pathways of Paliperidone

| Metabolic Pathway | Percentage of Dose |

|---|---|

| Dealkylation | ~4.6% |

| Hydroxylation | ~3.8% |

| Dehydrogenation | ~2.7% |

| Benzisoxazole Scission | ~4.1% |

Role of Cytochrome P450 Enzymes in Risperidone Metabolism to Paliperidone Enantiomers

Elimination Routes and Clearance Mechanisms

The primary route of elimination for paliperidone is through the kidneys. fda.govresearchgate.net Following a single oral dose of immediate-release radiolabelled paliperidone, approximately 80% of the administered radioactivity is recovered in the urine, with about 11% found in the feces. nih.gov

Renal Excretion of Unchanged Paliperidone Enantiomers

A significant portion of paliperidone is excreted unchanged in the urine. drugbank.comfda.gov.ph Studies have shown that approximately 59% of a single oral dose is eliminated from the body in this form. drugbank.comfda.gov.phtga.gov.au This indicates that paliperidone does not undergo extensive metabolism in the liver. fda.gov.phtga.gov.au The terminal elimination half-life of paliperidone is approximately 23 hours. drugbank.comeuropa.eu Following administration, the (+) and (-) enantiomers of paliperidone interconvert, achieving an area under the curve (AUC) ratio of (+) to (-) of about 1.6 to 1.8. fda.gov.ph

Population Pharmacokinetics and Covariate Analysis

Population pharmacokinetic (PopPK) models have been instrumental in understanding the variability in paliperidone concentrations among individuals. mdpi.com These models have identified several key factors, or covariates, that can influence the drug's pharmacokinetic profile.

Renal Impairment:

The clearance of paliperidone is significantly affected by renal function. fda.goveuropa.eu As creatinine (B1669602) clearance (CrCl) decreases, so does the total clearance of paliperidone. tga.gov.aueuropa.eu

Mild Renal Impairment (CrCl 50 to < 80 mL/min): Total clearance is reduced by approximately 32%. tga.gov.aueuropa.eu This results in a 1.5-fold increase in average exposure (AUC). tga.gov.au

Moderate Renal Impairment (CrCl 30 to < 50 mL/min): Total clearance is reduced by 64%. tga.gov.aueuropa.eu This leads to a 2.6-fold increase in average exposure. tga.gov.au

Severe Renal Impairment (CrCl < 30 mL/min): Total clearance is reduced by 71%. tga.gov.aueuropa.eu This corresponds to a 4.8-fold increase in average exposure. tga.gov.au

The mean terminal elimination half-life of paliperidone also increases with the severity of renal impairment. europa.eu

Interactive Table: Impact of Renal Impairment on Paliperidone Clearance and Half-Life

| Renal Function | Creatinine Clearance (CrCl) | Reduction in Total Clearance | Mean Terminal Elimination Half-Life |

| Normal | ≥ 80 mL/min | - | 23 hours |

| Mild Impairment | 50 to < 80 mL/min | 32% | 24 hours |

| Moderate Impairment | 30 to < 50 mL/min | 64% | 40 hours |

| Severe Impairment | < 30 mL/min | 71% | 51 hours |

Data sourced from multiple studies. tga.gov.aueuropa.eu

Body Mass Index (BMI):

BMI has been identified as a significant covariate influencing the pharmacokinetics of paliperidone, particularly with long-acting injectable formulations. nih.govjnjmedicalconnect.com Patients with a higher BMI (≥25 kg/m ²) have been observed to have lower median plasma concentrations of paliperidone, especially during the initial phase of treatment. jnjmedicalconnect.com This is thought to be due to a slower uptake of the drug from adipose tissue compared to muscle tissue. jnjmedicalconnect.com However, at steady-state, the trough concentrations of paliperidone have been found to be similar across normal, overweight, and obese individuals, suggesting that dose adjustments based on BMI may not be necessary in the long term. tga.gov.auresearchgate.net

Cytochrome P450 2D6 (CYP2D6) Genotype:

Risperidone is metabolized to its active metabolite, paliperidone, primarily by the CYP2D6 enzyme. mdpi.comfrontiersin.org Therefore, an individual's CYP2D6 genotype can influence the plasma concentrations of both risperidone and paliperidone. mdpi.com Individuals with high CYP2D6 activity (extensive metabolizers) tend to have lower risperidone and higher paliperidone concentrations. mdpi.com Conversely, poor metabolizers of CYP2D6 substrates show higher risperidone exposure. frontiersin.org

However, population pharmacokinetic analyses have indicated no significant difference in the apparent clearance of paliperidone between extensive and poor metabolizers of CYP2D6 substrates after the administration of oral paliperidone. tga.gov.au Furthermore, some studies have found that steady-state concentrations of paliperidone are not influenced by CYP2D6 polymorphisms. jnjmedicalconnect.comnih.gov This suggests that while CYP2D6 is crucial for the conversion of risperidone to paliperidone, its direct impact on the elimination of paliperidone itself is limited. researchgate.net

Preclinical Investigation of R Paliperidone

In Vitro Pharmacological Characterization of Paliperidone (B428) Enantiomers

In vitro studies have been instrumental in elucidating the receptor binding affinities and functional activities of the paliperidone enantiomers, as well as their potential for drug-drug interactions through enzyme inhibition and induction.

Receptor Functional Assays for Paliperidone Enantiomers

The pharmacological activity of the (+)- and (-)-paliperidone enantiomers has been found to be qualitatively and quantitatively similar in in vitro studies. fda.govtga.gov.aufda.govjnjmedicalconnect.com Paliperidone demonstrates high affinity for serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. europa.eujnjmedicalconnect.comnih.gov It also acts as an antagonist at α1 and α2 adrenergic receptors and H1 histaminergic receptors. europa.eufda.govtga.gov.aufda.govjnjmedicalconnect.comnih.gov Conversely, it shows no significant affinity for cholinergic muscarinic or β1- and β2-adrenergic receptors. fda.govtga.gov.aufda.govjnjmedicalconnect.comnih.gov

The binding affinities of paliperidone and its enantiomers are comparable to those of risperidone (B510). europa.eu Some studies suggest that paliperidone has a weaker affinity for α1 and α2 adrenergic receptors compared to risperidone. frontiersin.orgdovepress.com The Ki values for paliperidone binding to D2 and 5-HT2A receptors are reported to be 5.9 nM and 0.16 nM, respectively. nih.gov Another source reports Ki values of 4.6 nM for D2 and 0.22-0.25 nM for 5-HT2A receptors. europa.eu

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Paliperidone

| Receptor | Ki (nM) |

|---|---|

| Dopamine D2 | 4.6 - 5.9 |

| Serotonin 5-HT2A | 0.16 - 0.25 |

| α1-Adrenergic | 1.3 - 11 |

| α2-Adrenergic | Data not consistently reported |

| H1 Histaminergic | 3.4 - 34 |

This table is interactive. Users can sort and filter the data.

Enzyme Inhibition and Induction Studies

In vitro studies utilizing human liver microsomes have shown that paliperidone does not significantly inhibit the metabolism of drugs processed by various cytochrome P450 (CYP) isozymes. europa.eufda.govtga.gov.au These include CYP1A2, CYP2A6, CYP2C8/9/10, CYP2D6, CYP2E1, CYP3A4, and CYP3A5. europa.eufda.govtga.gov.au Consequently, paliperidone is not anticipated to clinically inhibit the clearance of drugs metabolized through these pathways. europa.eufda.gov Furthermore, paliperidone is not expected to induce enzymatic activity. europa.eufda.gov While in vitro studies suggest that CYP2D6 and CYP3A4 may have a minor role in paliperidone metabolism, in vivo evidence does not indicate a significant contribution of these isozymes to its elimination. tga.gov.au

Paliperidone has been identified as a substrate for P-glycoprotein (P-gp), a drug efflux transporter. tga.gov.aunih.gov However, it is considered a weak inhibitor of P-gp, and only at high concentrations. tga.gov.au

Animal Model Studies of Paliperidone Enantiomers

Animal studies have provided valuable insights into the behavioral, neurobiological, and cognitive effects of the paliperidone enantiomers.

Behavioral Phenotyping and Efficacy in Disease Models

Preclinical studies in animal models have suggested that paliperidone may possess antidepressant, anxiolytic, and mood-stabilizing properties. dovepress.comresearchgate.netnih.gov In a study on rats, paliperidone derivatives were shown to significantly reduce hyperlocomotion induced by MK-801, a model used to screen for antipsychotic activity. nih.gov Another study in rats demonstrated that paliperidone could prevent neuroinflammation induced by both acute and chronic restraint stress. nih.gov

Neurobiological Effects

Research indicates that paliperidone may have positive effects on neurogenesis and neuronal plasticity. researchgate.netnih.gov One study found that paliperidone, but not risperidone, increased the number of cells in the posterior subventricular zone (SVZ) of rats, a neurogenic region. nih.gov Further studies in rats have shown that paliperidone can stimulate neurogenesis in the olfactory epithelium and the SVZ. medscape.org Additionally, paliperidone has been shown to have neuroprotective effects in the prefrontal cortex of rats. nih.gov It has also been observed to regulate endogenous antioxidant pathways in animal models of stress. researchgate.net Paliperidone may also influence mitochondrial function. nih.gov

Investigation of Procognitive Activities

Preclinical evidence suggests that paliperidone may have procognitive effects. dovepress.comresearchgate.netnih.gov In a mouse model of schizophrenia, paliperidone reverted cognitive deficits induced by maternal immune activation. ceon.rs

Antioxidant and Anti-inflammatory Properties

Preclinical studies suggest that paliperidone possesses antioxidant and anti-inflammatory properties. In animal models, paliperidone has been shown to regulate endogenous antioxidant pathways. researchgate.net Specifically, in rats subjected to acute stress, paliperidone enhanced the levels of NRF2, a key regulator of antioxidant response, and upregulated antioxidant response element-dependent enzymes. researchgate.net In chronic stress conditions, paliperidone helped prevent the stress-induced decrease of the body's natural antioxidant machinery. researchgate.net

Paliperidone's anti-inflammatory effects have also been observed in preclinical models. For instance, its administration has been linked to a decrease in pro-inflammatory markers such as interleukin-1B (IL-1B) and the downregulation of pathways like NF-KB and iNOS. researchgate.net Furthermore, in a rat model of neuroinflammation, paliperidone demonstrated both anti-inflammatory and antioxidant activity. researchgate.net Studies using microglia, the primary immune cells of the brain, have indicated that paliperidone can reduce the production of free radicals, thereby protecting neurons from microglia-induced oxidative stress. mdpi.com In stressed animals, paliperidone promoted a shift in microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) state, as evidenced by increased levels of anti-inflammatory cytokines like TGF-β and interleukin-10. mdpi.com

Research has also explored the effects of paliperidone on enzymes involved in oxidative stress. In one study, paliperidone administration in rats for 14 days resulted in a significant decrease in the activities of adenosine (B11128) deaminase (ADA) and xanthine (B1682287) oxidase (XO), enzymes linked to purine (B94841) metabolism and oxidative processes. tandfonline.com The study also noted a decrease in catalase (CAT) activity, while the levels of superoxide (B77818) dismutase (SOD), malondialdehyde (MDA), and nitric oxide (NO) were not significantly altered. tandfonline.com These findings suggest that paliperidone may positively influence the antioxidant status in the brain. tandfonline.com

Effects on the Endocannabinoid System

Preclinical research indicates that (R)-paliperidone can modulate the endocannabinoid system (ECS), particularly under conditions of stress. nih.govtandfonline.com In a study involving rats subjected to acute restraint stress, paliperidone administration led to an increase in the expression of cannabinoid receptor 1 (CB1R) in the prefrontal cortex (PFC). nih.govtandfonline.com Additionally, paliperidone increased the expression of enzymes responsible for synthesizing endocannabinoids, namely N-acylphosphatidylethanolamine-hydrolysing phospholipase D (NAPE-PLD) and diacylglycerol lipase (B570770) α (DAGLα). nih.govtandfonline.com It also counteracted the stress-induced rise in the expression of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. nih.govtandfonline.com

Under chronic stress conditions, paliperidone demonstrated a protective effect by preventing the stress-induced downregulation of CB1R in the PFC. nih.govtandfonline.com It also normalized the expression of DAGLα and reversed the stress-induced reduction of monoacylglycerol lipase (MAGL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govtandfonline.com These findings suggest that paliperidone's interaction with the ECS may contribute to its therapeutic effects, particularly by counteracting stress-induced alterations within this system. nih.govtandfonline.com

Comparative Preclinical Assessments with Risperidone and Other Antipsychotics

Differences in Blood-Brain Barrier Penetration Between Risperidone and Paliperidone Enantiomers

The penetration of the blood-brain barrier (BBB) is a critical factor for centrally acting drugs. Both risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone), are substrates for P-glycoprotein (P-gp), an efflux transporter at the BBB that actively limits their entry into the brain. researchgate.netjscnp.org Studies in P-gp knockout mice have shown significantly higher brain concentrations of both risperidone and paliperidone compared to wild-type mice, confirming the role of P-gp in restricting their CNS access. researchgate.netjscnp.org Specifically, one study found that brain concentrations of risperidone and paliperidone were over 10 times greater in knockout mice. jscnp.org

Despite both being P-gp substrates, there are notable differences in their interaction with this transporter. In vitro studies have indicated that risperidone has a much greater potency in inhibiting P-gp-mediated transport compared to paliperidone. nih.gov This suggests that risperidone has a greater potential to influence its own and other drugs' pharmacokinetics at the BBB. nih.gov

Computerized models have estimated the log BB (a measure of BBB penetration) for risperidone to be between -0.18 and -0.24, while for paliperidone, it is estimated to be between -0.98 and -0.70, indicating that risperidone crosses the BBB to a greater extent than paliperidone. This difference in BBB penetration may contribute to variations in their potency and central nervous system effects. Further research has highlighted spatial differences in BBB transport, with the most significant variations for P-gp substrates like risperidone and paliperidone. nih.gov For instance, a higher level of transporter-mediated efflux was observed in the cerebellum compared to other brain regions for these compounds. nih.gov

Variations in Receptor Affinity Ratios (e.g., 5-HT2A/D2)

This compound, like risperidone, is an antagonist at both serotonin 5-HT2A and dopamine D2 receptors. europa.eutga.gov.aufda.govdrugbank.com The ratio of affinity for these two receptors is considered a key characteristic of atypical antipsychotics. While both drugs exhibit a high affinity for these receptors, there are subtle but potentially meaningful differences in their binding profiles.

The binding affinities for paliperidone and its enantiomers are generally comparable to those of risperidone. europa.eu However, some studies suggest that paliperidone is a weaker 5-HT2A antagonist than risperidone, which results in a different 5-HT2A/D2 affinity ratio. researchgate.net One analysis calculated that the 5-HT2A/D2 affinity ratio for risperidone is 5 to 10 times lower than that for paliperidone, suggesting potential differences in their pharmacological effects. nih.gov

The table below presents a comparison of the receptor binding affinities (Ki values in nM) for this compound and risperidone from various preclinical studies. A lower Ki value indicates a stronger binding affinity.

| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) |

| 5-HT2A | 0.22 - 0.25 europa.eu | Varies |

| D2 | 4.6 europa.eu | Varies |

| α1-adrenergic | 1.3 - 11 jnjmedicalconnect.com | Varies |

| α2-adrenergic | Weaker affinity than risperidone frontiersin.org | Varies |

| H1-histaminergic | 3.4 - 34 jnjmedicalconnect.com | Varies |

Note: The binding affinities can vary depending on the experimental conditions and tissues used.

These differences in receptor affinity ratios may contribute to variations in the therapeutic and side-effect profiles of the two compounds.

Enantiomeric Differences in Preclinical Pharmacological Models

Paliperidone is a racemic mixture of (+)- and (-)-enantiomers. nih.gov In vitro studies have generally shown that the pharmacological activity of the (+)- and (-)-paliperidone enantiomers is qualitatively and quantitatively similar. tga.gov.aufda.gov The binding profiles for paliperidone, its individual enantiomers, and risperidone are also considered comparable. europa.eu

In preclinical studies, paliperidone was found to be slightly less potent than risperidone at early time intervals after administration in rats, but they became equipotent at later time points. europa.eu This is thought to be a reflection of paliperidone's slower rate of brain penetration. europa.eu

Chemical Synthesis and Stereochemical Aspects of R Paliperidone

Synthetic Pathways to Paliperidone (B428) and its Enantiomers

The synthesis of paliperidone and its individual enantiomers can be approached through several distinct routes, each with its own advantages and challenges. These pathways include the direct conversion from its parent compound, risperidone (B510), as well as more complex stereoselective strategies designed to yield specific enantiomers.

Conversion from Risperidone via Selective Oxidation

A direct and economically viable route to paliperidone involves the selective oxidation of risperidone. researchgate.net This process leverages the existing chemical structure of risperidone, introducing a hydroxyl group at the 9-position. One method involves a selective deprotonation of risperidone followed by a reaction with molecular oxygen (O2) and subsequent reduction of the resulting hydroperoxide. researchgate.net Another approach utilizes air oxidation under basic conditions. researchgate.net Various chemical oxidation conditions have been explored, leading to the formation of paliperidone among other oxidation products. hyphadiscovery.com This conversion is a key step in several patented synthetic processes. googleapis.com

Stereoselective Synthesis Approaches for (R)-Paliperidone

Achieving an enantiomerically pure form of this compound requires stereoselective synthesis methods. One patented approach involves the stereoselective reduction of a keto-intermediate. google.com This process can utilize a chiral reducing agent, such as a transition metal complex with chiral ligands, to favor the formation of the desired (R)-enantiomer. google.com Such methods are advantageous as they can obviate the need for chiral resolution of a racemic mixture. google.com The development of stereoselective multicomponent reactions also presents a potential avenue for the asymmetric synthesis of complex molecules like this compound. researchgate.net

Multicomponent Reactions for Pyrido[1,2-a]pyrimidine (B8458354) Scaffolds

Multicomponent reactions (MCRs) offer an efficient strategy for the construction of the core pyrido[1,2-a]pyrimidine scaffold of paliperidone. These reactions allow for the formation of complex molecules in a single step from three or more starting materials, which is both time- and cost-effective. acs.orgrsc.org Various MCRs have been developed for the synthesis of highly substituted pyrido[1,2-a]pyrimidines. acs.orgresearchgate.netresearchgate.net For instance, a one-pot, three-component condensation of 2-aminopyridines, aldehydes, and ketones can rapidly generate this heterocyclic system. acs.org Another approach involves a five-component cascade reaction to produce functionalized pyrido[1,2-a]pyrimidines. rsc.org While not specifically detailed for this compound, these MCRs provide a powerful tool for creating the foundational structure of the molecule. acs.orgrsc.org

Chiral Separation and Purification Methodologies for this compound

Given that many synthetic routes yield a racemic mixture of paliperidone, effective chiral separation techniques are crucial for isolating the (R)-enantiomer. europa.eu High-performance liquid chromatography (HPLC) is a primary method for this purpose.

Chiral stationary phases (CSPs) are key to the separation of enantiomers. For compounds structurally related to paliperidone, cellulose-based columns, such as the Chiralcel OJ-H, have proven effective. oup.com The choice of mobile phase is also critical; for instance, a mixture of methanol, ethanol, and triethylamine (B128534) has been successfully used. oup.com Other CSPs, like those based on α1-acid glycoprotein (B1211001) (AGP) or vancomycin, are also employed in the chiral separation of pharmaceuticals. oup.com The use of β-cyclodextrin as a chiral selector in capillary electrophoresis has also been explored for the separation of paliperidone enantiomers. nih.gov

Table 1: Chiral Separation Methods for Paliperidone and Related Compounds

| Method | Chiral Selector/Stationary Phase | Mobile Phase/Conditions | Application |

| HPLC | Chiralcel OJ-H (Cellulose-based) | Methanol–ethanol–triethylamine (50:50:0.2, v/v/v) | Stereoselective fungal biotransformation study of risperidone to paliperidone. oup.com |

| HPLC | α1-acid glycoprotein (AGP) | Gradient elution | Determination of ketorolac (B1673617) enantiomers. oup.com |

| HPLC | Vancomycin-based | Gradient elution | Enantioselective determination of propranolol (B1214883) and hyoscyamine. oup.com |

| Capillary Electrophoresis | β-cyclodextrin and poly-β-cyclodextrin | pH 2.5 and 7.0 | Determination of binding constants for paliperidone enantiomers. nih.gov |

Impurity Profiling and Control Strategies in this compound Synthesis

The synthesis of this compound can generate various process-related impurities and degradation products that must be identified, characterized, and controlled to ensure the quality and safety of the final active pharmaceutical ingredient (API). scholarsresearchlibrary.com

Common impurities identified during the process development of paliperidone include Didehydro paliperidone, 9-Alkyl analogue, Dehydro-9-alkyl analogue, and Desfluoro paliperidone. scholarsresearchlibrary.com The origins of these impurities are often linked to the starting materials and intermediates used in the synthesis. scholarsresearchlibrary.comresearchgate.net For example, impurities can arise from the starting materials used to construct the pyrido[1,2-a]pyrimidin-4-one ring system. google.com

Forced degradation studies under various stress conditions (e.g., acidic, alkaline, oxidative, photolytic, and thermal) are performed to understand the degradation pathways of paliperidone. These studies have identified degradation products such as N-oxide derivatives and compounds with modifications to the lactam, benzisoxazole, and pyrimidine (B1678525) rings. Photolysis has been shown to be a significant degradation factor.

Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are essential for detecting and identifying these impurities. scholarsresearchlibrary.comresearchgate.net Control strategies involve optimizing the synthetic process to minimize the formation of impurities and implementing robust purification methods. scholarsresearchlibrary.com The International Conference on Harmonisation (ICH) guidelines provide a framework for the identification and qualification of impurities in new drug substances. scholarsresearchlibrary.com

Table 2: Identified Impurities in Paliperidone Synthesis

| Impurity Name | Type | Origin |

| Didehydro paliperidone | Process-related | Synthesis of paliperidone. scholarsresearchlibrary.com |

| 9-Alkyl analogue | Process-related | Synthesis of paliperidone. scholarsresearchlibrary.com |

| Dehydro-9-alkyl analogue | Process-related | Synthesis of paliperidone. scholarsresearchlibrary.com |

| Desfluoro paliperidone | Process-related | Synthesis of paliperidone. scholarsresearchlibrary.com |

| Hydroxy keto paliperidone | Process-related | Synthesis of paliperidone. scholarsresearchlibrary.com |

| N-oxide derivative | Degradation | Oxidative and photolytic stress. |

| Paliperidone Impurity I | Process-related | An impurity of Paliperidone. |

Clinical Research into the Mechanisms of Action and Pharmacodynamics of R Paliperidone

In Vivo Receptor Occupancy Studies (e.g., Dopamine (B1211576) D2, Serotonin (B10506) 5-HT2A)

(R)-paliperidone's therapeutic efficacy is largely attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. europa.euportico.orgnih.gov In vivo studies utilizing Positron Emission Tomography (PET) have been instrumental in quantifying this receptor engagement.

Studies in healthy subjects have shown that paliperidone (B428) demonstrates significant occupancy of both D2 and 5-HT2A receptors. portico.org For instance, at plasma concentrations considered therapeutic, paliperidone achieves a D2 receptor occupancy of 65-80%, a range associated with optimal antipsychotic activity. portico.org Higher occupancy levels, particularly above 80%, have been linked to an increased risk of extrapyramidal symptoms (EPS).

Specifically, neuroimaging studies in patients with schizophrenia have determined that paliperidone extended-release (ER) at doses of 6 to 9 mg/day results in 70% to 80% occupancy of striatal and temporal lobe D2 receptors. An estimated D2 receptor occupancy of around 72% is achieved with a 6 mg/day dose of paliperidone ER.

The affinity of paliperidone for the 5-HT2A receptor is also a key component of its mechanism. europa.euresearchgate.net The dual antagonism of D2 and 5-HT2A receptors is a characteristic feature of atypical antipsychotics and is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a reduced propensity for EPS compared to typical antipsychotics. portico.org

Interactive Data Table: In Vivo Receptor Occupancy of Paliperidone

| Receptor | Occupancy Range | Associated Effects |

| Dopamine D2 | 65-80% | Optimal antipsychotic activity portico.org |

| Dopamine D2 | >80% | Increased risk of extrapyramidal symptoms |

| Serotonin 5-HT2A | High | Contributes to efficacy against negative symptoms portico.org |

Neuroimaging and Neurophysiological Correlates of Therapeutic Activity

Neuroimaging and neurophysiological studies provide further insights into how this compound exerts its therapeutic effects beyond simple receptor blockade.

Neuroimaging studies in patients with schizophrenia have correlated paliperidone treatment with changes in brain structure and function. For example, the Disease Recovery Evaluation and Modification (DREaM) study investigated the impact of paliperidone palmitate on cortical thickness, intracortical myelin, and functional connectivity. jnjmedicalconnect.com While the full results are extensive, such studies aim to link the pharmacological actions of the drug to observable changes in brain circuits implicated in schizophrenia.

Furthermore, a PET study using 11C-PK11195 to investigate microglial activity (a marker of neuroinflammation) found that medicated patients with schizophrenia taking risperidone (B510) or paliperidone had significantly elevated translocator protein (TSPO) availability compared to antipsychotic-free patients and healthy controls. nih.gov This suggests that paliperidone may modulate neuroinflammatory processes, although the precise clinical implications of this finding require further investigation.

Neurophysiological studies have also shed light on paliperidone's effects. Research indicates that paliperidone can increase the spontaneous and evoked firing of mesocortical dopaminergic neurons, potentially by activating a hyperpolarization-activated inward current and reducing inhibitory synaptic transmission. researchgate.net This action on mesocortical pathways may be relevant to its effects on cognitive and negative symptoms. Additionally, transcranial magnetic stimulation studies have shown that paliperidone monotherapy can lead to a significant prolongation of the cortical silent period, a measure of cortical inhibition, which correlated with a reduction in the severity of schizophrenic symptomatology. researchgate.net

Pharmacodynamic Consequences of Receptor Interactions

The interaction of this compound with various receptors leads to a cascade of downstream pharmacodynamic effects, impacting hormonal regulation and both the central and autonomic nervous systems.

Impact on Serum Prolactin Levels

A well-established pharmacodynamic consequence of dopamine D2 receptor antagonism in the tuberoinfundibular pathway is an elevation in serum prolactin levels. fda.govjnjmedicalconnect.com Paliperidone consistently demonstrates a prolactin-elevating effect, similar to its parent compound, risperidone. janssenlabels.com This is due to the blockade of dopamine's inhibitory control over prolactin secretion from the anterior pituitary gland. europa.eujnjmedicalconnect.com

Clinical studies have quantified this effect. In a long-term maintenance trial in patients with schizophrenia, mean serum prolactin levels increased during the transition and maintenance phase. jnjmedicalconnect.com Similarly, studies have shown a direct correlation between higher plasma levels of paliperidone and higher prolactin levels. nih.gov The clinical manifestations of hyperprolactinemia can include galactorrhea, amenorrhea, gynecomastia, and impotence. jnjmedicalconnect.com

Interactive Data Table: Paliperidone and Prolactin Levels in Schizophrenia (Long-Term Maintenance Trial)

| Population | Phase | Mean Serum Prolactin Change (Paliperidone Group) | Mean Serum Prolactin Change (Placebo Group) |

| Women | Transition & Maintenance | +25.3 ng/mL jnjmedicalconnect.com | N/A |

| Men | Transition & Maintenance | +9.8 ng/mL jnjmedicalconnect.com | N/A |

| Women | Double-Blind | +12.7 ng/mL jnjmedicalconnect.com | -16.6 ng/mL jnjmedicalconnect.com |

| Men | Double-Blind | +3.7 ng/mL jnjmedicalconnect.com | -9.2 ng/mL jnjmedicalconnect.com |

Central Nervous System Effects (e.g., sedation, restlessness, impact on verbal learning and memory)

Paliperidone's interactions with central nervous system receptors, including histamine (B1213489) H1 and adrenergic receptors, can lead to effects such as sedation. europa.eufda.gov The antagonism of H1 receptors is a known mechanism contributing to sedative effects of many psychotropic medications. europa.eu

Regarding cognitive function, the effects of paliperidone are complex. While antipsychotics are prescribed to manage psychosis, their impact on cognitive domains is a critical area of research. Some studies have suggested that risperidone/paliperidone may have a negative impact on verbal learning and memory in the initial months of treatment for a first episode of psychosis. core.ac.ukbham.ac.uknih.gov A secondary analysis of a randomized clinical trial found that a group receiving risperidone/paliperidone showed a decline in immediate recall, verbal learning, and delayed recall over 6 months, whereas a placebo group improved on these measures. nih.gov It is important to note that other cognitive domains, such as working memory and attention, remained stable or improved. nih.gov

Autonomic Nervous System Effects (e.g., orthostatic hypotension)

Paliperidone's antagonism of alpha-1 adrenergic receptors can lead to autonomic nervous system effects, most notably orthostatic hypotension. europa.eujnjmedicalconnect.com This is a common adverse effect of antipsychotics with alpha-blocking activity and can manifest as dizziness, lightheadedness, and in some cases, syncope. nih.gov Clinical trial data has shown a higher rate of treatment-emergent orthostatic hypotension in patients receiving paliperidone compared to placebo. jnjmedicalconnect.com Therefore, caution is advised when administering paliperidone to individuals with known cardiovascular disease or those susceptible to hypotension. jnjmedicalconnect.com

Pharmacokinetic-Pharmacodynamic Relationships of Paliperidone Enantiomers

Pharmacokinetic studies have shown that while the disposition of the two enantiomers can be distinct, there is an in vivo interconversion between them. portico.org A pharmacokinetic-pharmacodynamic model developed in rats indicated that binding to both D2 and 5-HT2A receptors influences the brain distribution of risperidone and paliperidone. nih.gov This model highlights the importance of considering receptor affinities when evaluating the pharmacokinetics of centrally active drugs. The comparable pharmacological activity of the enantiomers simplifies the clinical application, as the racemic mixture provides the desired therapeutic effect.

Drug-Drug Interaction Mechanisms and Clinical Implications

The potential for drug-drug interactions with this compound is influenced by its metabolic pathway and its effects on drug transporters.

Interactions with Cytochrome P450 Enzymes (limited direct metabolism)

This compound undergoes limited hepatic metabolism, which minimizes the likelihood of significant drug-drug interactions mediated by the cytochrome P450 (CYP) enzyme system. psychdb.com In vitro studies using human liver microsomes have demonstrated that paliperidone does not substantially inhibit the metabolism of drugs processed by various CYP isozymes, including CYP1A2, CYP2A6, CYP2C8/9/10, CYP2D6, CYP2E1, CYP3A4, and CYP3A5. medsafe.govt.nz Consequently, paliperidone is not expected to significantly impede the clearance of drugs metabolized through these pathways. medsafe.govt.nz

While paliperidone itself is not extensively metabolized, in vitro data suggest that CYP2D6 and CYP3A4 may play a minor role in its metabolism. medsafe.govt.nzjnjmedicalconnect.com However, in vivo evidence does not indicate that inhibitors of these enzymes significantly alter paliperidone's metabolism. jnjmedicalconnect.com For instance, a study involving the co-administration of paroxetine, a potent CYP2D6 inhibitor, with oral paliperidone resulted in only a modest 16% average increase in paliperidone exposure in extensive metabolizers, a change not considered clinically significant. medsafe.govt.nz

Conversely, strong inducers of both CYP3A4 and the P-glycoprotein (P-gp) transporter, such as carbamazepine (B1668303), can significantly decrease paliperidone plasma concentrations. jnjmedicalconnect.com Co-administration of carbamazepine has been shown to reduce the steady-state area under the curve (AUC) and maximum concentration (Cmax) of paliperidone by approximately 37%. jnjmedicalconnect.com This is largely attributed to a 35% increase in the renal clearance of paliperidone due to the induction of P-gp in the kidneys. jnjmedicalconnect.com Therefore, caution is advised when co-administering this compound with strong inducers of CYP3A4 and/or P-gp. jnjmedicalconnect.com

| Interacting Drug/Class | Enzyme/Transporter | Effect on this compound | Clinical Implication |

| Paroxetine | CYP2D6 Inhibitor | Modest increase in exposure | Not considered clinically significant medsafe.govt.nz |

| Carbamazepine | Strong CYP3A4 and P-gp Inducer | Significant decrease in plasma concentration jnjmedicalconnect.com | Potential for reduced efficacy; dose adjustment may be needed medsafe.govt.nzjnjmedicalconnect.com |

| Valproate | Unknown | Increased plasma levels of paliperidone | Potential for exacerbated extrapyramidal symptoms springermedizin.de |

| Trimethoprim | Organic Cation Transporter Inhibitor | No clinically important interaction | No significant effect on paliperidone pharmacokinetics nih.gov |

Interactions Affecting Excretion Rates

The primary route of elimination for this compound is renal excretion, with approximately 59% of a single oral dose being excreted unchanged in the urine. drugbank.comnih.gov Therefore, drugs that affect renal function or active tubular secretion could potentially alter paliperidone's clearance.

This compound is a substrate for P-glycoprotein (P-gp), an efflux transporter found in various tissues, including the renal tubules. nih.govjnjmedicalconnect.com As mentioned previously, strong inducers of P-gp, like carbamazepine, can enhance the renal clearance of paliperidone. jnjmedicalconnect.com Conversely, while in vitro studies suggest paliperidone is a weak inhibitor of P-gp, the clinical relevance of this finding is currently unknown. medsafe.govt.nzeuropa.eu

Advanced Research on Adverse Event Mechanisms

The adverse effects of this compound are often linked to its receptor binding profile and downstream physiological effects.

Metabolic Changes

Atypical antipsychotics, including paliperidone, have been associated with metabolic adverse effects such as weight gain and dyslipidemia. mdpi.comsop.org.tw The mechanisms underlying these changes are complex and are thought to involve antagonism of histamine H1 and serotonin 5-HT2C receptors, which can lead to increased appetite and weight gain. patsnap.commdpi.com While olanzapine (B1677200) and clozapine (B1669256) are associated with the highest risk of metabolic disturbances, paliperidone is considered to have a more moderate risk. mdpi.com Some studies suggest that paliperidone has a limited effect on plasma glucose and lipid levels. sop.org.tw However, clinically significant weight gain has been reported in patients treated with paliperidone. sop.org.tw

QTc Prolongation

This compound has been shown to cause a modest increase in the corrected QT (QTc) interval, an indicator of delayed ventricular repolarization. droracle.ai This effect is attributed to the blockade of potassium channels (specifically the IKr or hERG channels) in cardiac cells. droracle.ainih.gov By inhibiting these channels, paliperidone can delay the repolarization phase of the cardiac action potential, leading to a prolonged QT interval. droracle.ai While this prolongation is generally modest and may not be clinically significant in many patients, it can increase the risk of a life-threatening arrhythmia called Torsades de Pointes (TdP), particularly in individuals with other risk factors such as congenital long QT syndrome, electrolyte imbalances, or concurrent use of other QTc-prolonging medications. droracle.aiuspharmacist.comoup.com

| Adverse Event | Proposed Mechanism | Key Receptors/Channels Involved |

| Metabolic Changes (e.g., weight gain) | Antagonism of receptors involved in appetite regulation. mdpi.comsop.org.tw | Histamine H1, Serotonin 5-HT2C patsnap.commdpi.com |

| QTc Prolongation | Blockade of cardiac potassium channels, delaying ventricular repolarization. droracle.ainih.gov | IKr (hERG) potassium channels nih.gov |

| Extrapyramidal Symptoms (EPS) | Blockade of dopamine D2 receptors in the nigrostriatal pathway. springermedizin.denumberanalytics.com | Dopamine D2 springermedizin.denumberanalytics.com |

Extrapyramidal Symptoms

Extrapyramidal symptoms (EPS), such as parkinsonism, dystonia, and akathisia, are known side effects of antipsychotic medications that block dopamine D2 receptors. europa.eu The therapeutic action of this compound is partly due to its antagonism of D2 receptors in the mesolimbic pathway. patsnap.com However, blockade of D2 receptors in the nigrostriatal pathway can lead to EPS. numberanalytics.com this compound's high affinity for 5-HT2A receptors relative to D2 receptors is thought to mitigate the risk of EPS compared to older, typical antipsychotics. numberanalytics.comdroracle.ai Nevertheless, EPS can still occur, particularly at higher doses or in susceptible individuals. springermedizin.deeuropa.eu The co-administration of drugs that increase paliperidone plasma levels, such as valproate, may also exacerbate EPS. springermedizin.de

Q & A

Q. How should researchers handle missing pharmacokinetic data in this compound studies?

- Methodological Answer : Use multiple imputation (MI) with predictive mean matching for continuous PK parameters (e.g., Cmax, AUC). Validate with sensitivity analyses (e.g., worst-case scenarios). For non-ignorable missingness, apply pattern-mixture models. Report missingness rates and imputation methods per CONSORT guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。